molecular formula C18H19FN2O4 B1326828 [{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid CAS No. 1142215-92-6

[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

Cat. No. B1326828
CAS RN: 1142215-92-6
M. Wt: 346.4 g/mol
InChI Key: YFQZPFOJTPYHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a chemical compound with the molecular formula C18H19FN2O4 . Its molecular weight is 346.35300 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2-Fluorobenzyl group and a 4-methoxyphenyl group attached to an acetic acid molecule via an amino linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 346.35300 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of the fluoro-benzylamino group in the compound may contribute to its potential as an antiviral agent, possibly by interfering with viral replication mechanisms.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. The modification of the indole structure, such as the incorporation of a fluoro-benzylamino moiety, can enhance the compound’s ability to modulate inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole compounds have been found to possess anticancer activities. The presence of a methoxyphenylamino group, as seen in the given compound, might interact with cancer cell receptors or enzymes, leading to the inhibition of tumor growth and proliferation .

Antioxidant Activity

Indole derivatives are known to have antioxidant properties, which are crucial in protecting cells from oxidative stress. The electron-donating methoxy group in the compound could potentially enhance its antioxidant capacity, providing a defense mechanism against free radical-induced cellular damage .

Antimicrobial Activity

The antimicrobial activity of indole derivatives, including antibacterial and antifungal effects, is another significant application. The structural complexity of the compound, with its multiple functional groups, might contribute to its ability to target and inhibit microbial pathogens .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth. The compound , with its indole-based structure, may influence plant developmental processes, potentially serving as a basis for the synthesis of novel plant growth regulators .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that it could interact with biological systems in a manner similar to other amino acid derivatives .

properties

IUPAC Name

2-(N-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c1-25-15-8-6-14(7-9-15)21(12-18(23)24)11-17(22)20-10-13-4-2-3-5-16(13)19/h2-9H,10-12H2,1H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQZPFOJTPYHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.